molecular formula C14H9ClN2O4S B5314613 N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide

N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide

Cat. No. B5314613
M. Wt: 336.8 g/mol
InChI Key: CCBBUVBPMSDOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a yellowish powder that has been used in various scientific research studies due to its unique properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and bacteria. It is also believed to work by binding to metal ions and forming a complex that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and bacteria. It has also been shown to bind to metal ions and form a complex that can be detected using fluorescence spectroscopy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide in lab experiments is its ability to detect metal ions using fluorescence spectroscopy. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of using N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide. One potential direction is to further investigate its potential as an anticancer and antibacterial agent. Another potential direction is to investigate its potential as a fluorescent probe for the detection of other metal ions. Additionally, future research could focus on improving the solubility of N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide to make it more suitable for use in various lab experiments.

Synthesis Methods

The synthesis of N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide involves the reaction of 5-chloro-2-pyridinylamine with 6-chloro-2-hydroxybenzaldehyde in the presence of a base. The resulting product is then treated with sulfamic acid to produce N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions, including copper, zinc, and iron. It has also been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been used as a potential antibacterial agent due to its ability to inhibit the growth of bacteria.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O4S/c15-10-2-5-13(16-8-10)17-22(19,20)11-3-4-12-9(7-11)1-6-14(18)21-12/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBBUVBPMSDOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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